2-(Diethylamino)-N,N-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

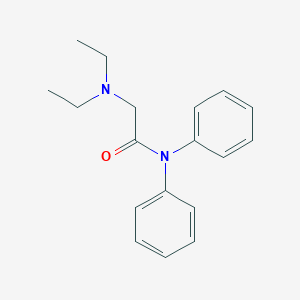

2-(Diethylamino)-N,N-diphenylacetamide, also known as Lidocaine, is a local anesthetic that is widely used in medical procedures. It is a white crystalline powder that is soluble in water and alcohol and has a molecular weight of 234.32 g/mol. Lidocaine is a member of the amide class of local anesthetics and is used to numb the tissues in a specific area of the body during medical procedures.

Mechanism Of Action

2-(Diethylamino)-N,N-diphenylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. It has a rapid onset of action and a short duration of action, making it ideal for use in local anesthesia.

Biochemical And Physiological Effects

2-(Diethylamino)-N,N-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and altering the function of ion channels in nerve cells. It has also been shown to have antiarrhythmic effects on the heart.

Advantages And Limitations For Lab Experiments

2-(Diethylamino)-N,N-diphenylacetamide is widely used in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively safe and has a low risk of side effects. However, it can be difficult to control the dose and concentration of 2-(Diethylamino)-N,N-diphenylacetamide, which can lead to inconsistent results.

Future Directions

There are a number of potential future directions for research on 2-(Diethylamino)-N,N-diphenylacetamide, including exploring its use as an anti-inflammatory agent, investigating its effects on ion channels in other tissues, and developing new formulations and delivery methods for local anesthesia. Additionally, there is ongoing research into the development of new local anesthetics with improved efficacy and safety profiles.

Synthesis Methods

2-(Diethylamino)-N,N-diphenylacetamide is synthesized by the reaction of 2,6-dimethylaniline and chloroacetyl chloride in the presence of an aqueous sodium hydroxide solution to form 2-(diethylamino)-N,N-dimethylacetamide. This intermediate is then reacted with benzophenone in the presence of sodium ethoxide to form 2-(Diethylamino)-N,N-diphenylacetamide.

Scientific Research Applications

2-(Diethylamino)-N,N-diphenylacetamide has been extensively studied for its anesthetic properties and has been used in a variety of medical procedures, including dental work, minor surgeries, and obstetrics. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias.

properties

CAS RN |

101784-86-5 |

|---|---|

Product Name |

2-(Diethylamino)-N,N-diphenylacetamide |

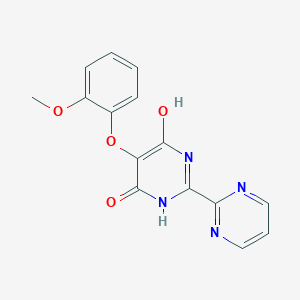

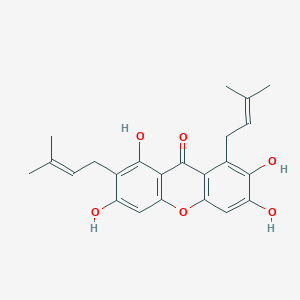

Molecular Formula |

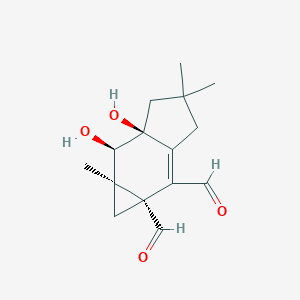

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-(diethylamino)-N,N-diphenylacetamide |

InChI |

InChI=1S/C18H22N2O/c1-3-19(4-2)15-18(21)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |

InChI Key |

YNIZSAYAIAWYNE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS RN |

101784-86-5 |

synonyms |

2-diethylamino-N,N-diphenyl-acetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.